molecular formula C19H22N4O3 B6454681 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548982-74-5

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454681
CAS No.: 2548982-74-5
M. Wt: 354.4 g/mol
InChI Key: NPCRAEUDHNRJFO-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

The synthesis of 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl and 2,4-dimethoxyphenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of this class of chemicals in scientific research and industry.

Properties

IUPAC Name

2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-8-14(22-23)18(24)20-13-7-6-12(25-4)10-15(13)26-5/h6-11H,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCRAEUDHNRJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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